2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methoxybenzenesulfonamido group, and a methoxyphenylmethyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenylamine with 4-methoxybenzenesulfonyl chloride to form 4-chlorophenyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with 4-methoxybenzylamine in the presence of acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamido group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-chlorophenyl): Shares the chlorophenyl group but lacks the methoxybenzenesulfonamido and methoxyphenylmethyl groups.
Acetamide, N-(4-methoxyphenyl)-2-methoxy: Contains the methoxyphenyl group but lacks the chlorophenyl and sulfonamido groups.
Uniqueness
2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorophenyl and methoxybenzenesulfonamido groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C23H23ClN2O5S |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H23ClN2O5S/c1-30-20-9-3-17(4-10-20)15-25-23(27)16-26(19-7-5-18(24)6-8-19)32(28,29)22-13-11-21(31-2)12-14-22/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI Key |
YXNQVBNHFQYETM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.